N-(4-acetamidophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

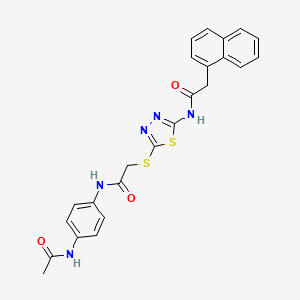

N-(4-Acetamidophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a naphthalene-acetamido group at position 5 and a thioacetamide-linked 4-acetamidophenyl moiety at position 2. The thioether (-S-) linker between the thiadiazole and acetamide groups may influence metabolic stability and binding affinity to biological targets.

Synthesis of analogous thiadiazole derivatives typically involves cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives, followed by functionalization via nucleophilic substitution or coupling reactions .

Formation of the 1,3,4-thiadiazole ring via cyclization.

Introduction of the naphthalene-acetamido group via amide coupling.

Thioether linkage formation using mercaptoacetic acid derivatives.

Properties

IUPAC Name |

N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O3S2/c1-15(30)25-18-9-11-19(12-10-18)26-22(32)14-33-24-29-28-23(34-24)27-21(31)13-17-7-4-6-16-5-2-3-8-20(16)17/h2-12H,13-14H2,1H3,(H,25,30)(H,26,32)(H,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXOQTSUZCBDDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetamidophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes an acetamidophenyl group and a thiadiazole moiety linked to a naphthyl group. The molecular formula is , and it possesses unique properties that contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cancer cells. The thiadiazole ring is known for its role in inhibiting specific enzymes and pathways involved in cell proliferation and survival. It may also induce apoptosis in cancer cells through the activation of caspases and modulation of oxidative stress pathways.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- Cytotoxicity Against Human Cancer Cell Lines :

- Structure-Activity Relationship :

-

Mechanisms of Action :

- The compound's anticancer effects are believed to involve several mechanisms:

- Inhibition of Cell Proliferation : It disrupts the cell cycle progression, leading to reduced proliferation rates in treated cells.

- Induction of Apoptosis : The compound activates apoptotic pathways through mitochondrial dysfunction and caspase activation.

- Oxidative Stress Modulation : By altering reactive oxygen species (ROS) levels, it can induce oxidative damage selectively in cancer cells .

- The compound's anticancer effects are believed to involve several mechanisms:

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | IC50 (µM) | Cancer Type | Mechanism |

|---|---|---|---|

| Compound A | 4.27 | Skin (SK-MEL-2) | Apoptosis induction |

| Compound B | 0.794 | Breast (BT474) | Cell cycle arrest |

| N-(4-acetamidophenyl)-2... | 9 | Prostate (PC3) | ROS modulation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spectral and Physicochemical Properties

Infrared (IR) and NMR spectra of analogous compounds highlight functional group signatures (Table 2).

Table 2: Spectral Data Comparison

Insights:

- The absence of nitro (-NO2) groups in the target compound (vs. 4g and 5a) simplifies its NMR spectrum, avoiding deshielding effects seen at δ 8.61 in 5a .

- The acetamido group’s C=O stretch (~1670–1680 cm⁻¹) is consistent across analogs .

Q & A

Basic Research Question

- X-ray crystallography : Resolves bond angles (e.g., nitro group torsion angles -16.7° and 160.9°) and intermolecular interactions (C–H⋯O) .

- NMR and IR spectroscopy : Confirm functional groups (amide C=O at ~1680 cm⁻¹) and substituent positioning .

- Computational validation : Compare experimental XRD data with PubChem-calculated InChI or SMILES descriptors .

How should researchers design assays to evaluate its biological activity while addressing false positives?

Advanced Research Question

- Dose-response curves : Use IC50 values (e.g., 1.61 ± 1.92 µg/mL for analogs) with triplicate measurements .

- Control groups : Include known inhibitors (e.g., thiazole derivatives with anti-cancer activity) and solvent controls .

- Mechanistic assays : Combine enzyme inhibition (e.g., kinase assays) and cell viability tests (MTT) to distinguish specific activity from cytotoxicity .

How can contradictory bioactivity data between similar analogs be resolved?

Advanced Research Question

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., halogen positioning altering IC50 from 1.61 µg/mL to >1000 µg/mL) .

- Purity verification : HPLC or LC-MS to rule out impurities (e.g., 95% purity thresholds) .

- Solubility adjustments : Use co-solvents (DMSO:water) to ensure consistent bioavailability across studies .

What computational strategies are effective for predicting pharmacokinetics and target binding?

Advanced Research Question

- Molecular docking : Use AutoDock Vina with PyMOL to model interactions (e.g., thiadiazole-thio groups with enzyme active sites) .

- DFT calculations : Predict electronic properties (HOMO-LUMO gaps) to assess redox stability .

- ADMET prediction : SwissADME or pkCSM for bioavailability, CYP450 interactions, and LogP (~3.5 for analogs) .

How can solubility limitations in aqueous buffers be addressed during in vitro testing?

Basic Research Question

- Co-solvent systems : Use ≤10% DMSO or β-cyclodextrin inclusion complexes .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) without disrupting pharmacophores .

- Nanoparticle encapsulation : PLGA or liposomal formulations to enhance dispersibility .

What methods validate the stability of this compound under varying storage conditions?

Basic Research Question

- Accelerated degradation studies : Expose to heat (40°C), humidity (75% RH), and light (UV) for 4 weeks, monitoring via TLC/HPLC .

- Lyophilization : For long-term storage, lyophilize in amber vials under argon at -20°C .

How can crystallographic data refine synthetic pathways for derivatives?

Advanced Research Question

- Intermolecular interaction analysis : Identify packing motifs (e.g., centrosymmetric C–H⋯O bonds) to guide solvent selection .

- Torsion angle adjustments : Modify substituents (e.g., nitro to methoxy) to reduce steric hindrance during crystallization .

What are the best practices for scaling up synthesis without compromising yield?

Advanced Research Question

- Flow chemistry : Adapt batch protocols to continuous flow (e.g., Omura-Sharma-Swern oxidation) for safer exothermic reactions .

- Catalyst recycling : Immobilize catalysts (e.g., AlCl3 on silica) to reduce waste .

How can researchers reconcile discrepancies between computational predictions and experimental bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.